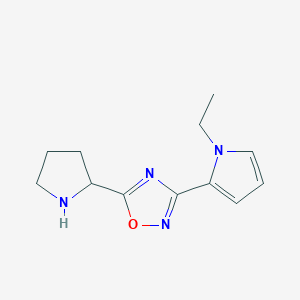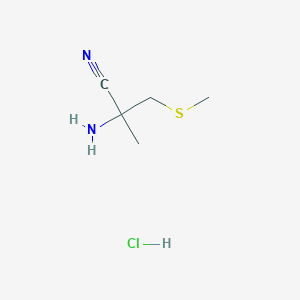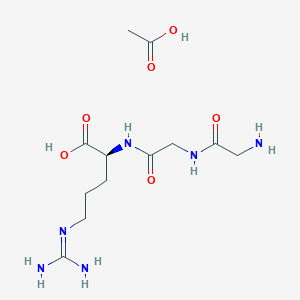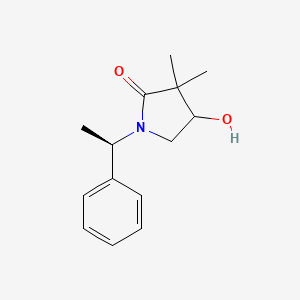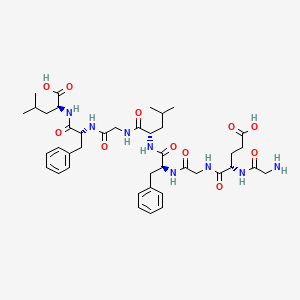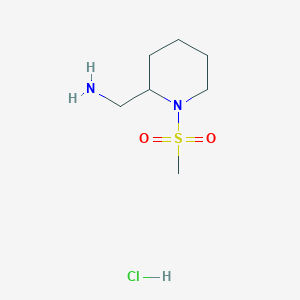![molecular formula C18H19F3N4O B1446315 N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea CAS No. 1980064-08-1](/img/structure/B1446315.png)
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea
Übersicht
Beschreibung
“N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(3-pyrrolidin-1-ylphenyl)urea” is a compound that belongs to the class of Trifluoromethylpyridine (TFMP) derivatives . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process of the title compound was carried out using (Z)-N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ4-sulfanylidene)cyanamide for start material, using an oxidation reaction .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key elements. In the pexidartinib molecule, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated . The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : A study by Reddy, Reddy, and Venugopal (2003) explored the synthesis of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas and evaluated their antimicrobial activity. They found that these compounds exhibited moderate antimicrobial activity in assays, suggesting potential applications in developing new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).
Anticancer Properties : Hafez and El-Gazzar (2020) synthesized novel pyridine bearing biologically active imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives as promising anticancer agents. They discovered that some of these compounds showed higher antitumor activity than the standard doxorubicin, indicating their potential as effective anticancer drugs (Hafez & El-Gazzar, 2020).
Metallo-Supramolecular Macrocycles : Troff et al. (2012) investigated the assembly of metallo-supramolecular macrocycles using di-(m-pyridyl)-urea ligands. They demonstrated the control over the position of pyridine N atoms relative to the urea carbonyl group, which can be useful in developing new materials with specific properties (Troff et al., 2012).
TRPV1 Antagonism : Sun et al. (2015) studied N-[{2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-yl}methyl] N'-(6,6-fused heterocyclic) ureas as highly potent TRPV1 antagonists. They found compound 15 to be highly effective in TRPV1 antagonism, which could have implications in pain management (Sun et al., 2015).
Synthesis and X-ray Crystallographic Structure : Jung, Lee, Choi, and Lee (2008) focused on the reaction of a similar compound with methyl iodide and analyzed its X-ray crystallographic structure. This research aids in understanding the molecular configuration and potential reactivity of the compound (Jung, Lee, Choi, & Lee, 2008).
Eigenschaften
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-(3-pyrrolidin-1-ylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c1-12-15(7-8-16(22-12)18(19,20)21)24-17(26)23-13-5-4-6-14(11-13)25-9-2-3-10-25/h4-8,11H,2-3,9-10H2,1H3,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWVJJWYDREDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC(=CC=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



